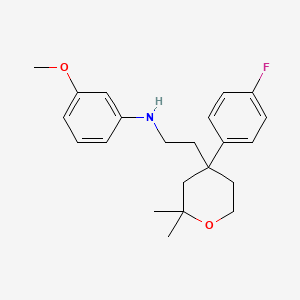

Icmt-IN-27

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H28FNO2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |

InChI |

InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI Key |

FSVYPXSGQVKMGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of Interleukin-27 in Oncology: A Technical Overview

For Immediate Release

[City, State] – [Date] – Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, is emerging as a critical modulator of tumor progression and immune surveillance. Exhibiting a complex, context-dependent dual function, IL-27 presents both promising therapeutic potential and challenges in the development of novel cancer immunotherapies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IL-27's action in cancer cells, supported by preclinical data, experimental methodologies, and detailed signaling pathway visualizations.

Core Mechanism of Action: The JAK/STAT Signaling Axis

IL-27 is a heterodimeric cytokine composed of the Epstein-Barr virus-induced gene 3 (EBI3) and p28 subunits.[1][2] Its biological effects are mediated through a specific cell surface receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130), a shared receptor subunit with the IL-6 family of cytokines.[1][2] The expression of this receptor complex on various immune and cancer cells is a key determinant of their responsiveness to IL-27.[1][3]

Upon binding to its receptor, IL-27 initiates an intracellular signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] This activation leads to the phosphorylation and subsequent activation of several STAT proteins, most notably STAT1 and STAT3.[1][3] The balance between STAT1 and STAT3 activation appears to be a crucial factor in determining the pro- or anti-tumorigenic outcome of IL-27 signaling.[1]

-

Anti-Tumor Effects (STAT1-Dominant): Activation of STAT1 is largely associated with the anti-proliferative and pro-apoptotic effects of IL-27 on cancer cells.[5] STAT1 signaling can also enhance the expression of anti-angiogenic chemokines and upregulate MHC class I expression on tumor cells, thereby promoting their recognition by cytotoxic T lymphocytes (CTLs).[1]

-

Pro-Tumor Effects (STAT3-Dominant): Conversely, STAT3 activation can, in some contexts, promote tumor growth and survival.[1] For instance, IL-27-mediated STAT3 signaling has been implicated in the expression of PD-L1 on macrophages, which can suppress anti-tumor immune responses.[1]

The following diagram illustrates the canonical IL-27 signaling pathway.

Multi-faceted Anti-Tumor Mechanisms

Preclinical studies have demonstrated that IL-27 exerts its anti-cancer effects through a variety of mechanisms, targeting both the tumor cells directly and modulating the tumor microenvironment.[6][7][8]

1. Direct Effects on Cancer Cells:

-

Inhibition of Proliferation: IL-27 can directly inhibit the growth of various cancer cell types, including melanoma, prostate cancer, and ovarian cancer, in a STAT1-dependent manner.[5] This is often a cytostatic rather than a cytotoxic effect.[7]

-

Induction of Apoptosis: In several cancer models, such as non-small cell lung cancer and multiple myeloma, IL-27 has been shown to directly induce programmed cell death.[5]

2. Modulation of the Immune System:

-

Enhancement of Cytotoxic T Lymphocyte (CTL) Activity: IL-27 promotes the generation, proliferation, and cytotoxic function of CD8+ T cells, which are crucial for recognizing and eliminating cancer cells.[5][9]

-

Activation of Natural Killer (NK) Cells: IL-27 can enhance the cytotoxic activity of NK cells and may increase the susceptibility of NK-resistant tumors to their killing effects.[10]

-

Regulation of T Helper (Th) Cell Differentiation: IL-27 is involved in the early induction of Th1 differentiation, a T cell subset critical for anti-tumor immunity, while inhibiting the development of Th2 and Th17 cells.[7]

-

Complex Role in Regulatory T cells (Tregs): The effect of IL-27 on Tregs is complex and can be contradictory.[7] While some studies suggest it inhibits Treg generation, others indicate it may promote a specific subset of Tregs or induce the expression of CCL22 on dendritic cells, which in turn recruits Tregs.[6][11]

3. Anti-Angiogenic Properties:

-

IL-27 has been shown to suppress tumor angiogenesis by inducing the expression of anti-angiogenic chemokines, such as CXCL9 and CXCL10, in endothelial cells.[1] This effect can be independent of the immune system.[1]

Quantitative Data from Preclinical Studies

The anti-tumor efficacy of IL-27 has been quantified in various preclinical mouse models. A notable approach involves the use of adeno-associated viral vectors for sustained systemic delivery of IL-27 (AAV-IL-27), which has shown significant therapeutic effects with low toxicity.[12]

| Cancer Model | Treatment | Key Findings | Reference |

| B16.F10 Melanoma | AAV-IL-27 | Significantly inhibited tumor growth and lung metastasis. | [13] |

| MC38 Colon Carcinoma | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |

| EO771 Breast Cancer | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |

| J558 Plasmacytoma | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |

| B16.F10 Melanoma | AAV-IL-27 + anti-PD-1 | Combination therapy resulted in tumor-free survival in 50% of mice. | [13] |

| C26 Colon Carcinoma | C26 cells engineered to secrete IL-27 | Minimal tumor growth and complete remission in all inoculated mice. | [9] |

Experimental Methodologies

The investigation of IL-27's mechanism of action employs a range of standard and advanced molecular and cellular biology techniques.

Cell Lines and Culture:

-

Cancer cell lines from various origins (e.g., murine colon carcinoma C26, melanoma B16.F10, human non-small cell lung cancer) are cultured under standard conditions.[5][9] For in vivo studies, cells are typically harvested, washed, and injected subcutaneously or intravenously into syngeneic or immunodeficient mice.[10][13]

Gene Transfer and Expression Analysis:

-

To study the effects of sustained IL-27 expression, tumor cells can be transfected with IL-27 expression vectors.[7] Alternatively, recombinant adeno-associated viral vectors expressing IL-27 (AAV-IL-27) can be administered to animals.[13]

-

Analysis of gene expression (e.g., T-bet, granzyme B) is often performed using quantitative real-time PCR (qRT-PCR).[10]

Immunological Assays:

-

Flow Cytometry: Used to analyze immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) in tumors, spleens, and peripheral blood, and to assess protein expression on cell surfaces (e.g., PD-L1, IL-27Rα).[10]

-

Cytotoxicity Assays: Standard chromium-51 release assays or similar methods are used to measure the cytotoxic activity of CTLs and NK cells against target tumor cells.[9]

-

Western Blotting: To detect the phosphorylation and activation of key signaling proteins like STAT1 and STAT3 in response to IL-27 stimulation.[10]

In Vivo Tumor Models:

-

Syngeneic mouse models are commonly used, where tumor cells are implanted into immunocompetent mice of the same genetic background.[10][13]

-

Tumor growth is monitored by measuring tumor volume over time.[13] Survival rates are also a key endpoint.[10]

-

To determine the role of specific immune cell populations, depletion studies are conducted using antibodies against cell surface markers (e.g., anti-CD8).[9]

The diagram below outlines a general workflow for preclinical evaluation of IL-27 therapy in a mouse model.

Conclusion and Future Directions

Interleukin-27 possesses a potent, albeit complex, mechanism of action in cancer. Its ability to directly inhibit tumor cell proliferation, suppress angiogenesis, and robustly activate anti-tumor immune responses, particularly cytotoxic T cells and NK cells, positions it as a compelling candidate for cancer immunotherapy.[2][7] However, its capacity to also promote immune-suppressive pathways, such as Treg recruitment and PD-L1 expression, highlights the need for a deeper understanding of the contextual factors that govern its functional dichotomy.[2][6]

Future research will likely focus on strategies to harness the anti-tumor functions of IL-27 while mitigating its pro-tumor effects. Combination therapies, such as pairing IL-27 with checkpoint inhibitors like anti-PD-1, have shown synergistic effects in preclinical models and represent a promising avenue for clinical translation.[13] The development of engineered IL-27 variants with biased signaling properties or targeted delivery systems could further refine its therapeutic application, unlocking the full potential of this multifaceted cytokine in the fight against cancer.

References

- 1. Dual Roles of IL-27 in Cancer Biology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are IL-27 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | IL-27, IL-30, and IL-35: A Cytokine Triumvirate in Cancer [frontiersin.org]

- 6. Potential clinical application of interleukin-27 as an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential clinical application of interleukin-27 as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent antitumor activity of interleukin-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. How IL-27 promotes tumor growth | MDedge [ma1.mdedge.com]

- 12. Is AAV-delivered IL-27 a potential immunotherapeutic for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]

Preliminary Studies on the Cytotoxicity of ICMT Inhibitors: A Technical Guide

Disclaimer: The compound "Icmt-IN-27" is not specifically identified in the current scientific literature based on the conducted search. This guide synthesizes preliminary cytotoxic data and mechanistic insights from studies on known inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), such as cysmethynil and ICMT-IN-7. This information is intended to serve as a representative overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ICMT. It is also important to distinguish ICMT inhibitors from Interleukin-27 (IL-27), a cytokine with its own distinct anti-tumor properties, to avoid any potential confusion.

Introduction to ICMT Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This modification is crucial for the proper localization and function of several key signaling proteins, including members of the Ras superfamily of small GTPases.[2] Given the frequent mutation and activation of Ras in human cancers, ICMT has emerged as a promising target for cancer chemotherapy.[2][3] Inhibition of ICMT can disrupt oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[2][3][4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of representative ICMT inhibitors on various cancer cell lines.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| ICMT-IN-7 | CCRF-CEM (K-Ras mutant) | ATPlite | GI50 | 3 µM | [5] |

| Cysmethynil | MiaPaCa2 (Pancreatic) | Cell Viability | IC50 | ~20-30 µM (estimated from graph) | [3] |

| Cysmethynil | AsPC-1 (Pancreatic) | Cell Viability | IC50 | ~20-30 µM (estimated from graph) | [3] |

| Cysmethynil | PANC-1 (Pancreatic) | Cell Viability | IC50 | ~25-35 µM (estimated from graph) | [3] |

| Cysmethynil | BxPC-3 (Pancreatic) | Cell Viability | IC50 | > 40 µM | [3] |

Key Signaling Pathways Affected by ICMT Inhibition

Inhibition of ICMT disrupts the function of numerous downstream signaling proteins, leading to various cellular outcomes. The diagram below illustrates the key pathways implicated in the cytotoxic effects of ICMT inhibitors.

Caption: Signaling pathways affected by ICMT inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cytotoxicity of ICMT inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

ICMT inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the ICMT inhibitor in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the ICMT inhibitor at the desired concentration and for the appropriate time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

70% cold ethanol

-

PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with the ICMT inhibitor.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of a novel ICMT inhibitor.

References

- 1. Inhibition of ICMT Induces Endothelial Cell Apoptosis through GRP94 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Effects of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition on Post-Translational Modifications

Disclaimer: Initial searches for a specific compound named "Icmt-IN-27" did not yield any results in the public domain. This suggests that "this compound" may be a proprietary, pre-clinical, or incorrectly named compound. This technical guide will therefore focus on the well-documented effects of inhibiting the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) using publicly characterized small molecule inhibitors as exemplary models. The principles, effects, and methodologies described herein are directly applicable to the study of any potential ICMT inhibitor.

Introduction: The Role of ICMT in Post-Translational Modifications

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme located in the endoplasmic reticulum that catalyzes the final step in a series of post-translational modifications of proteins containing a C-terminal CaaX motif.[1] This motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' is any amino acid, directs proteins through a multi-step maturation process essential for their proper subcellular localization and function.[2]

The CaaX processing pathway involves three key enzymatic steps:

-

Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue.

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus.

-

Carboxyl Methylation: ICMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the newly exposed carboxyl group of the prenylated cysteine.[1]

Many proteins undergoing this modification are crucial signaling molecules, including the Ras superfamily of small GTPases (e.g., K-Ras, H-Ras, N-Ras) and Rho family GTPases.[3] As aberrant Ras signaling is a hallmark of many cancers, ICMT has emerged as a significant target for anti-cancer drug development.[2][3] Inhibition of ICMT disrupts the final maturation step of these proteins, leading to significant downstream cellular consequences.

The Impact of ICMT Inhibition on Protein Function

The primary biochemical consequence of ICMT inhibition is the prevention of carboxyl methylation of prenylated CaaX proteins. This seemingly minor modification has profound effects on the protein's biophysical properties and subsequent cellular behavior. The neutralization of the negative charge on the C-terminal carboxyl group by methylation increases the hydrophobicity of the protein's C-terminus, which is critical for its proper trafficking and anchoring to the plasma membrane.[3]

Treatment of cancer cells with ICMT inhibitors leads to a dose-dependent decrease in Ras carboxyl methylation, resulting in the mislocalization of Ras from the plasma membrane to other cellular compartments.[1][2] This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors, thereby impairing critical signaling pathways that control cell growth, proliferation, and survival.[1][4][5]

Quantitative Data on Characterized ICMT Inhibitors

Several small molecule inhibitors of ICMT have been developed and characterized. The data for some of the most cited examples are summarized below, providing a quantitative basis for their biological effects.

| Inhibitor | Target | IC50 Value | Cell-Based Assay Concentration | In Vivo Dosage | Reference(s) |

| Cysmethynil | ICMT | <200 nM - 2.4 µM | 15-30 µM (Proliferation) | 20-200 mg/kg (Mouse) | [1][6] |

| UCM-1336 | ICMT | 2 µM | 2-12 µM (Viability) | 25 mg/kg (Mouse) | [4][7][8] |

| C75 | ICMT | 0.5 µM | 2 µM (Senescence) | Not Reported | [9] |

| Compound 8.12 | ICMT | Not Reported | Not Reported | Not Reported | [3] |

Summary of Cellular Effects Following ICMT Inhibition

The inhibition of protein carboxyl methylation triggers a cascade of downstream cellular events. The following table summarizes the key post-translational and signaling effects observed upon treatment with ICMT inhibitors like cysmethynil and UCM-1336.

| Effect | Observation | Consequence | Reference(s) |

| Protein Carboxyl Methylation | Dose-dependent decrease in Ras methylation. | Primary effect of ICMT inhibition. | [1] |

| Protein Localization | Mislocalization of H-Ras, K-Ras, and N-Ras from the plasma membrane. | Prevents interaction with signaling partners. | [2][3][4] |

| Ras Signaling | Decrease in active GTP-bound Ras. | Attenuation of downstream signaling. | [7] |

| MAPK Pathway | Inhibition of MEK/ERK phosphorylation. | Blockade of proliferation and survival signals. | [1][7] |

| PI3K/Akt Pathway | Inhibition of Akt phosphorylation. | Disruption of cell survival and growth pathways. | [7] |

| Cell Cycle | Arrest in the G1 phase. | Inhibition of cell proliferation. | [1][6][10] |

| Cell Fate | Induction of autophagy and apoptosis. | Cancer cell death. | [1][6][7][10] |

Visualizations of Pathways and Workflows

References

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 10. Cysmethynil - Wikipedia [en.wikipedia.org]

Icmt-IN-27: A Deep Dive into its Structure-Activity Relationship for Isoprenylcysteine Carboxyl Methyltransferase Inhibition

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Icmt-IN-27, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 64 in the primary literature, demonstrates significant potential in the field of oncology by targeting a key enzyme in the post-translational modification of oncogenic proteins such as Ras. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Compound Data: this compound (Compound 64)

| Parameter | Value | Reference |

| ICMT IC50 | 0.1 µM | [1] |

| Molecular Formula | C22H28FNO2 | |

| CAS Number | 1313603-11-0 |

Structure-Activity Relationship of Tetrahydropyranyl Derivatives

The discovery of this compound is part of a broader exploration of methylated tetrahydropyranyl (THP) derivatives as ICMT inhibitors. The foundational structure-activity relationship studies reveal critical insights into the pharmacophore required for potent inhibition.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of a lead compound led to the development of highly potent analogs, including this compound. The following table summarizes the quantitative data for a selection of these analogs, illustrating the impact of various substitutions on ICMT inhibitory activity.

| Compound ID | R1 | R2 | R3 | X | Y | Z | ICMT IC50 (µM) |

| 3 | H | H | H | CH | CH | CH | 0.31 |

| 27 | OMe | H | H | CH | CH | CH | 0.046 |

| 48 | OMe | F | F | CH | CH | CH | 0.031 |

| 51 | H | Cl | F | CH | CH | CH | 0.032 |

| 63 | OMe | F | H | N | CH | CH | 0.19 |

| 64 (this compound) | OMe | F | H | CH | N | CH | 0.1 |

| 75 | OMe | F | H | CH | CH | N | 0.0013 |

Data extracted from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.

ICMT Inhibition Assay

The in vitro potency of the synthesized compounds against human ICMT was determined using a scintillation proximity assay (SPA).

Materials:

-

Recombinant human ICMT enzyme

-

[3H]S-adenosyl-L-methionine ([3H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

Procedure:

-

The test compounds were serially diluted in DMSO and pre-incubated with the ICMT enzyme in the assay buffer.

-

The enzymatic reaction was initiated by the addition of a mixture of [3H]SAM and AFC.

-

The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction was terminated by the addition of a stop solution containing SPA beads.

-

The amount of radiolabeled methylated product captured by the SPA beads was quantified using a scintillation counter.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Core Concepts

To better illustrate the relationships and processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the discovery of this compound.

Caption: Simplified Ras signaling pathway and the point of inhibition by this compound.

Conclusion

This compound stands out as a potent, small-molecule inhibitor of ICMT, an enzyme critically involved in the maturation of key signaling proteins. The detailed structure-activity relationship studies of the tetrahydropyranyl series have provided a clear roadmap for the rational design of next-generation ICMT inhibitors with potentially improved therapeutic indices. The experimental protocols outlined herein offer a standardized approach for the evaluation of such compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical potential in the treatment of Ras-driven cancers.

References

Methodological & Application

Application Notes and Protocols for the Icmt Inhibitor Cysmethynil (Icmt-IN-27)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Note on Compound Name: The compound "Icmt-IN-27" was not found in the scientific literature. These application notes and protocols are based on cysmethynil , a well-characterized and selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). It is presumed that "this compound" refers to this or a similar Icmt inhibitor.

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily of small GTPases.[1][2] This modification, known as prenylation, is essential for the proper subcellular localization and function of these proteins. Inhibition of Icmt has been shown to disrupt oncogenic signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer cell models. Cysmethynil has been identified as a selective inhibitor of Icmt, demonstrating antitumor activity by mislocalizing Ras, impairing downstream signaling, and inducing cell cycle arrest and autophagic cell death.[1][2]

These application notes provide detailed protocols for the use of cysmethynil in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

Cysmethynil specifically inhibits Icmt, preventing the methylation of prenylated proteins. This leads to the accumulation of unmethylated proteins, such as Ras, which then fail to localize correctly to the plasma membrane. This mislocalization disrupts downstream signaling cascades, including the epidermal growth factor (EGF) and mTOR pathways, ultimately leading to reduced cell proliferation and the induction of cell death.[1][2]

Signaling Pathway of Icmt Inhibition by Cysmethynil

Caption: Signaling pathway of Icmt inhibition by cysmethynil.

Data Presentation

Cysmethynil Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 19.3 | 72 hours | [3] |

| PC3 | Prostate Cancer | Cell Viability | 24.8 ± 1.5 | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | Cell Viability | 26.8 ± 1.9 | Not Specified | [4] |

| RAS-mutant cell lines | Various | Cell Growth | 20 | Not Specified | |

| Various Cell Lines | Various | Cell Viability | 16.8 - 23.3 | Not Specified |

Effects of Cysmethynil on Cell Proliferation and Autophagy

| Cell Line | Treatment | Effect | Reference |

| PC3 | 20-30 µM cysmethynil for 1-6 days | Dose- and time-dependent reduction in viable cells. | [3] |

| PC3 | 25 µM cysmethynil for 24-72 hours | Increased LC3-II levels, indicating autophagy. | [5] |

| HepG2 | Cysmethynil treatment | Induces autophagic-dependent apoptosis. | [6] |

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for studying the effects of cysmethynil.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of cysmethynil on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., PC3, HepG2)

-

Complete culture medium

-

Cysmethynil

-

DMSO (for stock solution)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of cysmethynil in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of cysmethynil. Include a vehicle control (DMSO) at the same final concentration as in the highest cysmethynil treatment.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by cysmethynil using flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

Cysmethynil

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cysmethynil for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Protocol 3: Autophagy Detection (LC3 Western Blot)

This protocol is for detecting the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell line

-

6-well plates

-

Cysmethynil

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Western blotting equipment

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cysmethynil for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Conclusion

Cysmethynil is a valuable tool for studying the role of Icmt in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability, apoptosis, and autophagy. Researchers should optimize the experimental conditions, such as compound concentration and incubation time, for their specific cell lines and research questions.

References

- 1. Cysmethynil - Wikipedia [en.wikipedia.org]

- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Determination of IC50 for Icmt-IN-27 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Icmt-IN-27, a putative inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification of CAAX-motif containing proteins, including the oncogenic Ras family, making it a significant target in cancer therapy.[1][2] The accurate determination of an inhibitor's IC50 is a critical step in the drug discovery process, quantifying its potency and enabling comparative analysis.[3][4] The following protocol describes a radiometric assay, a common and robust method for measuring Icmt activity.[1][5]

Introduction to Icmt and Inhibition

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the processing of proteins that terminate in a "CAAX" motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid).[6] This process involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of the C-terminal isoprenylated cysteine.[6] Many important signaling proteins, including Ras and Rho GTPases, are substrates of Icmt.[6] The methylation step is crucial for their proper subcellular localization and function.[2]

Given the role of Ras proteins in numerous cancers, inhibiting Icmt has emerged as a promising anti-cancer strategy.[1][2][7] Small molecule inhibitors of Icmt, such as this compound, are being developed to disrupt Ras signaling and induce cancer cell death.[1][8] The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of Icmt by 50% under specific assay conditions.[3] It is a key parameter for evaluating the potency of an inhibitor.

Experimental Protocol: Radiometric Icmt Assay

This protocol is based on measuring the transfer of a tritiated methyl group ([³H]-CH₃) from the donor SAM to the farnesylated cysteine substrate, N-acetyl-S-farnesyl-L-cysteine (AFC).

2.1 Materials and Reagents

-

Enzyme: Recombinant human Icmt (e.g., in Sf9 cell membrane preparations).[5]

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Methyl Donor: [³H]-S-adenosyl-L-methionine ([³H]-SAM).

-

Inhibitor: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 1 M HCl in Ethanol.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Reaction Plates: 96-well polypropylene plates.

-

Filter Paper: Glass fiber filters or similar for capturing the product.

-

Wash Buffer: 70% Ethanol.

-

Instrumentation: Liquid scintillation counter, multichannel pipettes, incubator.

2.2 Experimental Workflow

2.3 Step-by-Step Procedure

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired assay concentrations. A typical 8-point dilution series might range from 1 nM to 100 µM.

-

Ensure the final DMSO concentration is constant across all wells (e.g., ≤1%) to avoid solvent effects.

-

-

Set Up Reaction Plate:

-

Prepare three types of controls:

-

100% Activity Control (No Inhibitor): Assay Buffer + DMSO (vehicle).

-

0% Activity Control (No Enzyme): Assay Buffer + DMSO.

-

Test Wells: Assay Buffer + corresponding this compound dilution.

-

-

To each well of a 96-well plate, add the components in the following order (example volumes for a 50 µL final reaction):

-

25 µL of Assay Buffer (containing either DMSO vehicle or the appropriate this compound dilution).

-

15 µL of Icmt enzyme preparation (or buffer for the "No Enzyme" control).

-

-

Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Prepare a Substrate Mix containing AFC and [³H]-SAM in Assay Buffer.

-

Add 10 µL of the Substrate Mix to all wells to start the reaction.

-

Final concentrations should be at or near the Km for the substrates, if known.

-

-

Incubation:

-

Seal the plate and incubate for 30-60 minutes at 37°C. The incubation time should be within the linear range of the reaction.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 25 µL of Stop Solution to each well.

-

-

Measure Product Formation:

-

Spot the entire reaction volume from each well onto a labeled glass fiber filter mat.

-

Allow the filters to air dry completely.

-

Wash the filter mat 3-4 times with 70% ethanol to remove unreacted [³H]-SAM.

-

Dry the filter mat completely.

-

Place the individual filter discs into scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Presentation and Analysis

3.1 Data Processing

-

Subtract Background: Average the CPM from the "No Enzyme" control wells and subtract this value from all other wells.

-

Determine Percent Inhibition: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPMinhibitor / CPMno inhibitor)) where CPMinhibitor is the background-subtracted CPM from a test well and CPMno inhibitor is the average background-subtracted CPM from the 100% activity control wells.

3.2 IC50 Determination

-

Plot Data: Plot the % Inhibition versus the logarithm of the this compound concentration.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic fit.[9]

-

Calculate IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

3.3 Data Summary Table

The final data should be summarized in a clear, tabular format.

| This compound Conc. (nM) | Log [Conc.] | Avg. CPM (n=3) | % Inhibition |

| 0 (Vehicle Control) | - | 15,250 | 0.0 |

| 1 | 0 | 14,980 | 1.8 |

| 10 | 1 | 12,810 | 16.0 |

| 50 | 1.7 | 8,540 | 44.0 |

| 100 | 2 | 6,100 | 60.0 |

| 500 | 2.7 | 2,135 | 86.0 |

| 1000 | 3 | 1,678 | 89.0 |

| 10000 | 4 | 1,550 | 89.8 |

| Calculated IC50 (nM) | \multicolumn{3}{c | }{62.5 (95% CI: 55.2 - 71.1) } |

Note: The data presented in this table is for illustrative purposes only.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. courses.edx.org [courses.edx.org]

- 4. The Importance of IC50 Determination | Visikol [visikol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitors in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxylmethyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The proper membrane localization and function of Ras and other CaaX-motif containing proteins are dependent on a series of modifications, with methylation by ICMT being the final step.[1][2] Inhibition of ICMT has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling, induce cell cycle arrest, and promote cancer cell death.[1][3]

This document provides detailed application notes and protocols for the use of ICMT inhibitors in xenograft mouse models, a crucial preclinical step in the evaluation of their anti-cancer efficacy. While the specific compound "ICMT-IN-27" did not yield specific public data in our search, we will focus on well-characterized ICMT inhibitors, cysmethynil and its more potent analog, compound 8.12, to provide a comprehensive guide.[1][4]

Mechanism of Action

ICMT inhibitors block the final step of the protein prenylation pathway. This inhibition leads to the accumulation of unmethylated, farnesylated or geranylgeranylated proteins, such as Ras.[1][2] The lack of methylation impairs their proper localization to the plasma membrane, thereby disrupting their downstream signaling cascades, including the MAPK and PI3K pathways.[5][6] This disruption can lead to cell cycle arrest, induction of autophagy, and ultimately, apoptosis in cancer cells.[1][7]

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for measuring Icmt-IN-27 efficacy in vivo

Application Notes: In Vivo Efficacy of Icmt-IN-27

Introduction

This compound is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases.[1][2] By inhibiting Icmt, this compound disrupts the proper localization and function of key signaling proteins like Ras, which are frequently mutated and constitutively active in many human cancers.[2][3][4] This disruption leads to the induction of cell cycle arrest, autophagy, and ultimately, cancer cell death.[1][2] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a promising therapeutic agent for the treatment of various cancers.[1][2]

Mechanism of Action

This compound targets the final step in the prenylation of CaaX-box containing proteins. This post-translational modification is essential for the proper membrane association and subsequent signaling activity of proteins such as Ras.[5] Inhibition of Icmt leads to the accumulation of unprocessed, unmethylated proteins in the cytoplasm, preventing their interaction with downstream effectors.[2] This mislocalization of Ras proteins abrogates their oncogenic signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4][5]

Signaling Pathway Targeted by this compound

Caption: Signaling pathway targeted by this compound.

Preclinical In Vivo Applications

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, including liver and prostate cancer.[1][2] These studies are crucial for evaluating the therapeutic potential of this compound and provide valuable data on its efficacy, dosing, and potential for combination therapies.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Assessment

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

-

This compound (formerly referred to as compound 8.12)[2]

-

Vehicle control (e.g., DMSO, saline, or as specified for the compound)

-

Cancer cell line of interest (e.g., HepG2 human hepatocellular carcinoma cells)[2]

-

6-8 week old immunodeficient mice (e.g., SCID or athymic nude mice)[2][6]

-

Matrigel (or similar basement membrane matrix)[2]

-

Sterile PBS and cell culture medium

-

Syringes and needles (23-25 gauge)[3]

-

Calipers for tumor measurement

-

Anesthesia (e.g., ketamine/xylazine)[3]

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100-200 µL.[2][7] Keep the cell suspension on ice.

-

Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 23-25 gauge needle.[3][7]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[8]

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][8]

-

Drug Administration: Administer this compound or vehicle control to the respective groups. For example, administer this compound at a dose of 30 mg/kg daily via intraperitoneal (IP) injection.[2] The vehicle group should receive an equivalent volume of the vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

-

Endpoint Analysis: At the end of the study (e.g., after a predefined treatment period or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Tumor weight can be measured as a secondary endpoint. Portions of the tumor tissue can be collected for pharmacodynamic analysis (e.g., immunoblotting for Ras localization or downstream signaling markers).

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a subcutaneous xenograft study.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of Icmt Inhibitors

| Compound | Target | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition | Reference |

| This compound (Compound 8.12) | Icmt | HepG2 | 0.8 | HepG2 Xenograft | 30 mg/kg, daily, IP | Significant | [2] |

| PC3 | 1.6 | - | - | - | [2] | ||

| Cysmethynil | Icmt | HepG2 | ~5 | HepG2 Xenograft | 75 mg/kg, every 2 days, IP | Moderate | [2] |

| Colon Cancer Cell Line | Not Specified | Colon Cancer Xenograft | Not Specified | Effective | [1] | ||

| UCM-1336 | Icmt | Ras-mutated cell lines | 2 | AML model | Not Specified | Increased survival | [3] |

Table 2: Pharmacokinetic Parameters of this compound (Compound 8.12)

| Parameter | Value | Unit |

| Half-life (t1/2) | < 2 | hours |

| Cmax (at 30 mg/kg IP) | ~2.5 | µM |

| Tmax | ~0.5 | hours |

| Data derived from graphical representation in the cited reference.[2] |

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) assays can be performed on tumor tissues collected at the end of the efficacy study.

Protocol 2: Immunoblotting for Ras Localization

-

Tissue Homogenization and Fractionation: Homogenize a portion of the excised tumor tissue in a suitable lysis buffer. Perform subcellular fractionation to separate the membrane and cytosolic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

Immunoblotting:

-

Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for Ras.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of membrane-associated Ras to cytosolic Ras. A decrease in the membrane-to-cytosol ratio in the this compound treated group compared to the control group would indicate successful target engagement and drug efficacy.[2]

Logical Relationship of Experimental Components

Caption: Interrelation of experimental components.

References

- 1. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. addgene.org [addgene.org]

- 5. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes: Icmt Inhibition for Prostate Cancer Therapy

Product: Novel Icmt Inhibitor (e.g., Cysmethynil or Analogs) Target: Isoprenylcysteine carboxyl methyltransferase (Icmt) Applications: In vitro and in vivo studies of prostate cancer cell lines.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification process known as prenylation. This modification is crucial for the function of several proteins involved in cell growth and proliferation, including members of the Ras superfamily of small GTPases. Inhibition of Icmt has been identified as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling pathways. Small molecule inhibitors of Icmt, such as cysmethynil and its more soluble analog, compound 8.12, have demonstrated anti-tumor activity in various cancer cells, including prostate cancer.

These inhibitors have been shown to induce G1 cell cycle arrest and promote autophagic cell death in PC3 prostate cancer cells. The mechanism of action involves the disruption of Ras localization to the plasma membrane and the reduction of mTOR signaling. These application notes provide detailed protocols for evaluating the efficacy of Icmt inhibitors on prostate cancer cell lines.

Key Signaling Pathway

Inhibition of Icmt disrupts the final step of prenylation, a critical post-translational modification for many signaling proteins, including Ras. By preventing the carboxylmethylation of farnesylated or geranylgeranylated proteins, Icmt inhibitors cause these proteins to be mislocalized and unable to function properly. This leads to the downstream inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway, which in turn can induce G1 cell cycle arrest and autophagy.

Caption: Icmt inhibition disrupts Ras activation, leading to mTOR signaling reduction and subsequent induction of autophagy and G1 cell cycle arrest.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cultures of prostate cancer cell lines for subsequent experiments.

Materials:

-

Prostate cancer cell lines (e.g., PC3, DU145, LNCaP)

-

Complete growth medium (e.g., RPMI-1640 or F-12K)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture prostate cancer cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at the desired density in fresh medium.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the Icmt inhibitor on prostate cancer cells and calculate the IC50 value.

Materials:

-

Prostate cancer cells

-

Icmt inhibitor stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the Icmt inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Autophagy Assay (LC3-II Staining)

Objective: To detect the induction of autophagy in response to Icmt inhibitor treatment.

Materials:

-

Prostate cancer cells

-

Icmt inhibitor

-

Glass coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against LC3-II

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with the Icmt inhibitor at the predetermined IC50 concentration for 24-48 hours.

-

Fix the cells with 4% PFA, permeabilize, and block with blocking buffer.

-

Incubate with the primary LC3-II antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the formation of LC3-II puncta (autophagosomes) using a fluorescence microscope.

Western Blot Analysis

Objective: To analyze the effect of the Icmt inhibitor on key proteins in the mTOR signaling pathway and cell cycle regulation.

Materials:

-

Prostate cancer cells

-

Icmt inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-mTOR, mTOR, p-Akt, Akt, Cyclin D1, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the Icmt inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of Icmt Inhibitor on Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| PC3 | 22.5 | 15.8 |

| DU145 | 28.1 | 19.4 |

| LNCaP | 35.2 | 25.6 |

Table 2: Effect of Icmt Inhibitor on Cell Cycle Distribution in PC3 Cells (at 48h)

| Treatment (25 µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |

| Icmt Inhibitor | 72.8 ± 4.5 | 15.3 ± 2.1 | 11.9 ± 1.5 |

Experimental Workflow

Caption: General workflow for evaluating the in vitro efficacy of an Icmt inhibitor on prostate cancer cell lines.

Application Notes & Protocols: Assessing Synergy of Icmt-IN-27 with Chemotherapy Agents

Introduction

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1] The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal in designing these regimens.[2] This document provides a comprehensive framework for assessing the synergistic potential of Icmt-IN-27, a novel Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, with conventional chemotherapy drugs.

Icmt is a critical enzyme in the post-translational modification of various proteins, including those in the RAS superfamily, which are frequently mutated in cancer and drive cell proliferation and survival. By inhibiting Icmt, this compound disrupts the proper localization and function of these oncogenic proteins. Furthermore, inspired by the immunomodulatory cytokine Interleukin-27 (IL-27), which has shown potent antitumor activities by promoting T-cell responses and inducing tumor cell apoptosis, this compound is hypothesized to also modulate anti-tumor immune pathways.[3][4][5] This dual mechanism provides a strong rationale for exploring its synergistic interactions with chemotherapy agents that induce DNA damage and cell cycle arrest.

These protocols will guide researchers through determining drug potency, quantifying synergistic interactions using the robust Chou-Talalay method, and exploring the underlying mechanisms of synergy through apoptosis and cell cycle analysis.[1][6]

Principle of Synergy Assessment: The Chou-Talalay Method

The most widely used method for quantifying drug interactions is the Chou-Talalay method, which is based on the median-effect principle.[6] This method provides a quantitative definition for synergism, additive effects, and antagonism.

The key output is the Combination Index (CI) , which is calculated using specialized software (e.g., CompuSyn). The CI value provides a clear interpretation of the interaction:

-

CI < 1: Synergism (the observed effect is greater than the expected additive effect)

-

CI = 1: Additive Effect (the observed effect is what would be expected from the sum of individual drug effects)

-

CI > 1: Antagonism (the observed effect is less than the expected additive effect)

Another valuable output is the Dose Reduction Index (DRI) . For a synergistic combination, the DRI indicates how many folds the dose of each drug can be reduced to achieve a specific effect level compared to the dose of the drug used alone.[7]

Overall Experimental Workflow

The process for assessing synergy involves a sequential workflow, from characterizing the individual drugs to testing them in combination and finally, elucidating the mechanism of interaction.

Caption: High-level workflow for synergy assessment.

Protocol 1: Determination of Single-Agent IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected chemotherapy drug individually. This is a prerequisite for designing combination experiments.[1]

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

96-well flat-bottom cell culture plates

-

This compound and chemotherapy drug stock solutions (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS) or other viability assay reagents (e.g., CellTiter-Glo®)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Preparation: Prepare a series of 2-fold serial dilutions for this compound and the chemotherapy drug in complete medium. A typical range might span from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plates for a duration relevant to the drug's mechanism (typically 48-72 hours).

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability (%) against the log of the drug concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

-

Data Presentation:

| Drug | Cell Line | IC50 (µM) [72h] |

| This compound | MDA-MB-231 | 1.5 |

| Doxorubicin | MDA-MB-231 | 0.2 |

| This compound | A549 | 2.8 |

| Cisplatin | A549 | 5.1 |

Protocol 2: Combination Treatment for Synergy Analysis

Objective: To assess the effect of combined this compound and chemotherapy treatment on cell viability.

Procedure:

-

Experimental Design (Constant Ratio): Based on the individual IC50 values, design a combination experiment at a constant molar ratio. For example, if IC50(this compound) is 1.5 µM and IC50(Doxorubicin) is 0.2 µM, the ratio is 7.5:1.

-

Drug Preparation: Prepare serial dilutions of the drug combination, maintaining the constant ratio. For instance, a starting concentration could be (3 µM this compound + 0.4 µM Doxorubicin), followed by 2-fold dilutions. Also, prepare serial dilutions of each drug individually as in Protocol 1.

-

Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1. The plate should include vehicle controls, single-agent dose curves, and the combination dose curve.

-

Viability Assessment: After 72 hours, perform a cell viability assay as described in Protocol 1.

Protocol 3: Data Analysis and Synergy Quantification

Objective: To calculate the Combination Index (CI) and Dose Reduction Index (DRI) to quantify the drug interaction.

Procedure:

-

Data Input: Enter the dose-effect data for each single agent and the combination into a specialized software program like CompuSyn.

-

Analysis: The software will generate dose-effect curves, median-effect plots, and calculate CI values for different effect levels (e.g., Fa = 0.5 represents 50% inhibition).

-

Interpretation: Analyze the CI values to determine synergy, additivity, or antagonism.[8] A Fa-CI plot (Chou-Talalay plot) is useful for visualizing synergy across a range of effect levels.[7]

Data Presentation:

Table 2: Combination Index (CI) Values for this compound + Doxorubicin

| Effect Level (Fa) | CI Value | Interaction | DRI (this compound) | DRI (Doxorubicin) |

| 0.50 (IC50) | 0.65 | Synergy | 3.1 | 4.5 |

| 0.75 (IC75) | 0.48 | Strong Synergy | 5.2 | 7.8 |

| 0.90 (IC90) | 0.35 | Strong Synergy | 8.9 | 12.3 |

| CI < 0.90 indicates synergy; DRI > 1 indicates favorable dose reduction. |

Protocol 4: Mechanistic Validation - Apoptosis Assay

Objective: To determine if the observed synergy is due to an enhanced induction of apoptosis.[9][10]

Materials:

-

6-well plates

-

Flow cytometer

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound alone, chemotherapy drug alone, and the synergistic combination. Use concentrations that demonstrated synergy (e.g., the IC50 combination). Include a vehicle control.

-

Incubation: Incubate for a shorter period, typically 24-48 hours, to capture early and late apoptotic events.

-

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Data Presentation:

Table 3: Apoptosis Induction at 48 Hours

| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle Control | 95.1 | 2.5 | 2.1 |

| This compound | 80.3 | 10.2 | 8.5 |

| Doxorubicin | 75.6 | 12.8 | 10.1 |

| This compound + Doxorubicin | 45.2 | 28.9 | 24.5 |

Protocol 5: Mechanistic Validation - Cell Cycle Analysis

Objective: To investigate if the drug combination synergistically alters cell cycle progression, for example, by causing arrest at a specific phase.[11][12]

Materials:

-

6-well plates

-

Flow cytometer

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol (ice-cold)

Procedure:

-

Cell Treatment: Treat cells in 6-well plates as described in Protocol 4.

-

Incubation: Incubate for 24 hours.

-

Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 4: Cell Cycle Distribution at 24 Hours

| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.4 | 30.1 | 14.5 |

| This compound | 65.2 | 25.3 | 9.5 |

| Cisplatin | 40.1 | 35.5 | 24.4 |

| This compound + Cisplatin | 25.8 | 15.1 | 59.1 |

Hypothesized Signaling Pathway and Synergy Mechanism

The synergy between this compound and a DNA-damaging agent like cisplatin could arise from a multi-pronged attack on cancer cell survival pathways. This compound disrupts RAS signaling, which is critical for proliferation, while also potentially activating STAT pathways that can promote apoptosis. Cisplatin induces DNA damage, triggering cell cycle arrest and apoptosis. The combination may prevent the cell from repairing DNA damage effectively while simultaneously lowering the threshold for apoptosis.

Caption: Hypothetical signaling pathways for this compound synergy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential clinical application of interleukin-27 as an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-27 Signaling Promotes Immunity against Endogenously Arising Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 11. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. the-influence-of-cell-cycle-regulation-on-chemotherapy - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Interleukin-27 (IL-27) Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1][2][3] It is produced by activated antigen-presenting cells and plays a significant role in regulating immune responses.[4] IL-27 has demonstrated potent anti-tumor and immunomodulatory effects in a variety of preclinical animal models, making it a promising candidate for therapeutic development.[1][5][6] These application notes provide a comprehensive guide to the administration and dosage of recombinant IL-27 in animal studies, with a focus on murine models of cancer and inflammation.

Recombinant IL-27: Preparation and Handling

Recombinant mouse and human IL-27 are commercially available from various suppliers. Proper handling and storage are crucial to maintain its bioactivity.

Reconstitution:

-

Lyophilized recombinant IL-27 should be reconstituted in sterile, pyrogen-free water to a concentration of not less than 100 µg/mL.[7]

-

Gently pipette the solution down the sides of the vial to dissolve the powder. Avoid vigorous vortexing.[8]

-

For long-term storage of the reconstituted protein, it is recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) and aliquot into working volumes to avoid repeated freeze-thaw cycles.[7]

Storage:

-

Lyophilized protein is stable at room temperature for up to 3 weeks but should be stored desiccated at -20°C to -80°C for long-term storage.[7]

-

Reconstituted IL-27 can be stored at 4°C for 2-7 days. For longer-term storage, it should be kept at -20°C to -80°C.[7]

Administration Routes and Dosages in Murine Models

The choice of administration route and dosage of recombinant IL-27 depends on the specific experimental design, the animal model, and the therapeutic goal. The following tables summarize reported dosages for various administration routes in mice.

Table 1: Intraperitoneal (i.p.) Administration of Recombinant Mouse IL-27

| Disease Model | Mouse Strain | Dosage | Dosing Schedule | Outcome | Reference |

| Melanoma (prophylactic vaccine adjuvant) | C57BL/6 | 10 ng/mouse or 100 ng/mouse | Injections given 14 and 7 days before tumor challenge | Low dose (10 ng) enhanced protection against tumor growth | [5] |

| Colitis | C57BL/6 | Not specified | Not specified | Attenuated colonic mucosal innate immune responses |

Table 2: Intratumoral (i.t.) Administration of Recombinant Mouse IL-27 (Delivered via AAV)

| Tumor Model | Mouse Strain | Dosage (AAV particles) | Dosing Schedule | Outcome | Reference |

| B16.F10 Melanoma | C57BL/6 | 2 x 10^11 DRP/mouse | Single injection into established tumors | Modest anti-tumor activity | [9] |

| J558 Plasmacytoma | BALB/c | 2 x 10^11 DRP/mouse | Single injection into established tumors | Potent anti-tumor activity | [9] |

DRP: DNase-resistant particles

Table 3: Intravenous (i.v.) Administration

While less common for recombinant protein due to its short half-life, intravenous administration is used for gene therapy vectors expressing IL-27.

Table 4: Subcutaneous (s.c.) Administration

| Disease Model | Mouse Strain | Dosage | Dosing Schedule | Outcome | Reference |

| Neuroblastoma (metastatic) | A/J mice | Not specified (with IL-2) | Days 5-9, 12-16, 19-23, 26-30 post-tumor implantation | Complete tumor regression and long-term survival | [10] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Recombinant Mouse IL-27

This protocol is adapted from standard procedures for i.p. injections in mice.[11][12][13][14]

Materials:

-

Recombinant mouse IL-27, reconstituted in sterile PBS.

-

Sterile 1 mL syringes with 26-28 gauge needles.[12]

-

70% ethanol for disinfection.

-

Animal restraint device (optional).

Procedure:

-

Preparation:

-

Animal Restraint:

-

Injection:

-